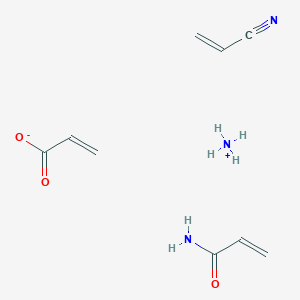
azanium;prop-2-enamide;prop-2-enenitrile;prop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propenoic acid, ammonium salt, polymer with 2-propenamide and 2-propenenitrile: is a synthetic polymer composed of three monomers: 2-propenoic acid, ammonium salt, 2-propenamide, and 2-propenenitrile. This polymer is known for its unique properties, including high thermal stability, excellent solvent resistance, and mechanical strength. It is widely used in various industrial applications, such as coatings, adhesives, and sealants.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of 2-propenoic acid, ammonium salt, polymer with 2-propenamide and 2-propenenitrile typically involves free radical polymerization. The monomers 2-propenoic acid, ammonium salt, 2-propenamide, and 2-propenenitrile are mixed in a suitable solvent, and a free radical initiator, such as azobisisobutyronitrile (AIBN), is added to initiate the polymerization reaction. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired molecular weight and polymer properties.
Industrial Production Methods: In industrial settings, the polymerization process is often conducted in large-scale reactors equipped with temperature and pressure control systems. The monomers are continuously fed into the reactor, and the polymerization reaction is monitored to maintain consistent product quality. After polymerization, the polymer is isolated by precipitation, filtration, and drying. The final product is typically obtained as a powder or granules.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The polymer can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert certain functional groups within the polymer to their reduced forms.
Substitution: The polymer can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions.
Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the nature of the functional groups being replaced.
Major Products Formed:
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced forms of the polymer with modified functional groups.
Substitution: Polymers with new functional groups replacing the original ones.
Wissenschaftliche Forschungsanwendungen
Chemistry: The polymer is used as a precursor for the synthesis of various functional materials. Its unique properties make it suitable for developing advanced materials with specific chemical functionalities.
Biology: In biological research, the polymer is used as a scaffold for tissue engineering and drug delivery systems
Medicine: The polymer is explored for its potential use in medical devices and implants. Its stability and resistance to degradation are advantageous for long-term medical applications.
Industry: In the industrial sector, the polymer is widely used in coatings, adhesives, and sealants. Its excellent adhesion and corrosion resistance properties make it valuable for protective coatings and bonding applications.
Wirkmechanismus
The mechanism of action of 2-propenoic acid, ammonium salt, polymer with 2-propenamide and 2-propenenitrile involves its interaction with various molecular targets and pathways. The polymer’s functional groups can interact with specific receptors or enzymes, leading to desired biological or chemical effects. For example, in drug delivery systems, the polymer can encapsulate therapeutic agents and release them in a controlled manner at the target site.
Vergleich Mit ähnlichen Verbindungen
- 2-Propenoic acid, sodium salt, polymer with 2-propenamide
- 2-Propenoic acid, potassium salt, polymer with 2-propenamide
- 2-Propenoic acid, sodium salt, polymer with 2-propenamide and sodium 2-methyl-2-[(1-oxo-2-propen-1-yl)amino]-1-propanesulfonate
Comparison:
- 2-Propenoic acid, sodium salt, polymer with 2-propenamide: This polymer has similar properties but uses sodium salt instead of ammonium salt, which can affect its solubility and reactivity.
- 2-Propenoic acid, potassium salt, polymer with 2-propenamide: The use of potassium salt provides different ionic characteristics, influencing the polymer’s behavior in various applications.
- 2-Propenoic acid, sodium salt, polymer with 2-propenamide and sodium 2-methyl-2-[(1-oxo-2-propen-1-yl)amino]-1-propanesulfonate: This polymer includes an additional sulfonate group, enhancing its water solubility and potential for specific applications.
The uniqueness of 2-propenoic acid, ammonium salt, polymer with 2-propenamide and 2-propenenitrile lies in its combination of monomers, providing a balance of properties that make it suitable for a wide range of applications.
Eigenschaften
CAS-Nummer |
102082-95-1 |
|---|---|
Molekularformel |
C9H15N3O3 |
Molekulargewicht |
213.23 g/mol |
IUPAC-Name |
azanium;prop-2-enamide;prop-2-enenitrile;prop-2-enoate |
InChI |
InChI=1S/C3H5NO.C3H3N.C3H4O2.H3N/c1-2-3(4)5;1-2-3-4;1-2-3(4)5;/h2H,1H2,(H2,4,5);2H,1H2;2H,1H2,(H,4,5);1H3 |
InChI-Schlüssel |
NDXOWKYGRCOHDJ-UHFFFAOYSA-N |
SMILES |
C=CC#N.C=CC(=O)N.C=CC(=O)[O-].[NH4+] |
Kanonische SMILES |
C=CC#N.C=CC(=O)N.C=CC(=O)[O-].[NH4+] |
Synonyme |
2-Propenoic acid, ammonium salt, polymer with 2-propenamide and 2-propenenitrile |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















